5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine
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Overview
Description
5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 3-chloro-4-methoxyphenyl group at the 5-position and an amine group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction between 3-chloro-4-methoxybenzaldehyde and thioamide in the presence of a base such as potassium carbonate can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory mediators, resulting in anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine
- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
- 4-(2,5-Dimethoxyphenyl)thiazol-2-amine
- 4-(3,4-Dimethoxyphenyl)thiazol-2-amine
Uniqueness
5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 3-chloro-4-methoxyphenyl group enhances its antimicrobial and anti-inflammatory properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H9ClN2OS |
---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-8-3-2-6(4-7(8)11)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
ZHQMQPKRFLDDLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(S2)N)Cl |
Origin of Product |
United States |
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